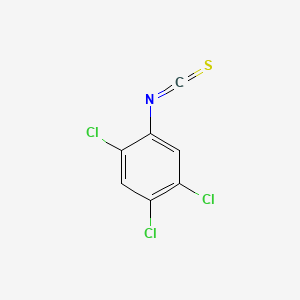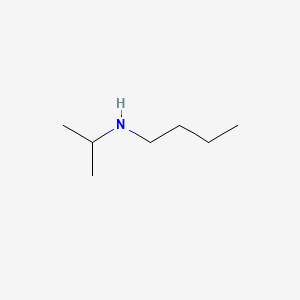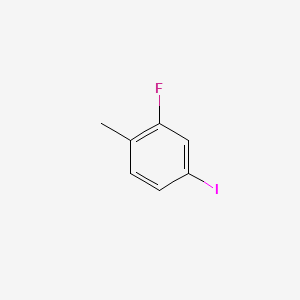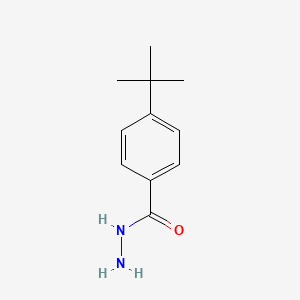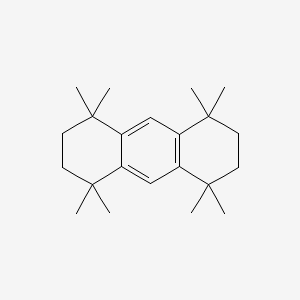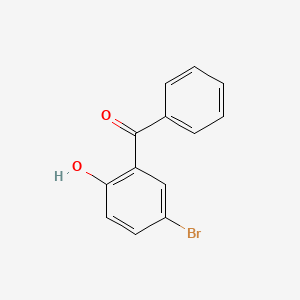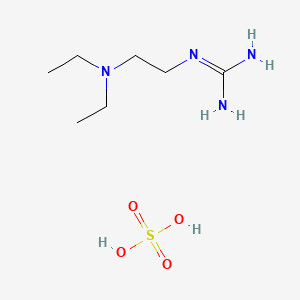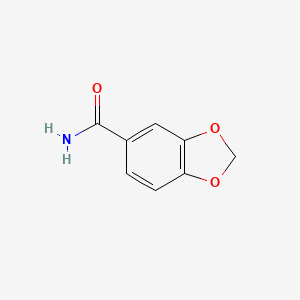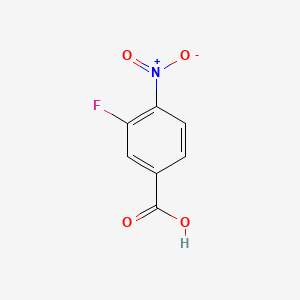
4-Fluorobenzene-1,3-dicarboxylic acid
描述
4-Fluorobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H5FO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom.
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with phenol in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in chloroform at temperatures ranging from 0°C to -5°C . Another method involves heating a mixture of phenol and aluminum chloride in xylene at temperatures between 70°C and 80°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale polycondensation reactions. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
化学反应分析
Types of Reactions: 4-Fluorobenzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring activates the para position, making it more susceptible to electrophilic attack.
Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, forming various derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine and nitric acid, often in the presence of a catalyst like iron(III) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include 4-bromo- and 4-nitro- derivatives of the original compound.
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically yields alcohols or aldehydes, depending on the reaction conditions.
科学研究应用
4-Fluorobenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Fluorobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antibacterial research, derivatives of this compound have been shown to inhibit bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis . This inhibition occurs through competitive binding at the ATP-binding site of the enzyme, thereby disrupting bacterial cell wall synthesis and leading to antibacterial effects .
相似化合物的比较
4-Fluorobenzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:
Phthalic Acid (1,2-benzenedicarboxylic acid): Lacks the fluorine substitution, making it less reactive in certain electrophilic aromatic substitution reactions.
Isophthalic Acid (1,3-benzenedicarboxylic acid): The parent compound without the fluorine atom, used widely in the production of polyesters.
Terephthalic Acid (1,4-benzenedicarboxylic acid): Another isomer used extensively in the manufacture of polyethylene terephthalate (PET) plastics.
The presence of the fluorine atom in this compound imparts unique reactivity and properties, making it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
4-fluorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWLKVOLSUNGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287368 | |
| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-95-7 | |
| Record name | 4-Fluoro-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 327-95-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
